molecular formula C20H34O17 B12312769 1,5-a-L-Arabinotetraose

1,5-a-L-Arabinotetraose

Cat. No.: B12312769
M. Wt: 546.5 g/mol
InChI Key: SSTRHYGKXBFFON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-a-L-Arabinotetraose is a defined, linear tetrasaccharide with an α-1,5-linked L-arabinofuranosyl backbone. This high-purity oligosaccharide serves as a critical biochemical tool for studying the enzymatic degradation of complex plant cell wall polysaccharides, particularly arabinan . It is a specific substrate for endo-1,5-α-L-arabinanase (ABN; EC 3.2.1.99), enabling researchers to investigate enzyme kinetics, specificity, and catalytic mechanisms of glycoside hydrolases, many of which belong to families GH43 and GH93 . The compound is also central to the production and analysis of arabino-oligosaccharides (AOS), which are emerging as promising pentose-based prebiotics . Studies indicate that AOS can selectively stimulate the growth of beneficial gut bacteria, such as Bifidobacterium and Bacteroides species, positioning 1,5-a-L-Arabinotetraose as a valuable compound for research in gut microbiology and the development of functional foods . Furthermore, it is used in glycobiology research to elucidate the structure-function relationships of complex pectic polysaccharides and to develop analytical methods, such as microarrays, for profiling carbohydrate-active enzymes and binding proteins . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

5-[[5-[[5-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]oxolane-2,3,4-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O17/c21-1-5-9(22)14(27)18(35-5)32-3-7-11(24)16(29)20(37-7)33-4-8-12(25)15(28)19(36-8)31-2-6-10(23)13(26)17(30)34-6/h5-30H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTRHYGKXBFFON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)OCC2C(C(C(O2)OCC3C(C(C(O3)OCC4C(C(C(O4)O)O)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O17
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemoenzymatic Approaches for 1,5 α L Arabinotetraose

Chemical Synthesis Protocols of Methyl Oligoarabinosides

The chemical synthesis of oligo(1→5)-α-L-arabinofuranosides provides a route to structurally precise oligosaccharides in significant quantities. researchgate.net These synthetic compounds can serve as models for the more complex polysaccharide networks found in plant cell walls. researchgate.net

A common strategy involves the use of regioselectively protected monosaccharide precursors. For instance, the synthesis of methyl α-L-arabinofuranobioside regioisomers has been achieved using precursors like methyl 3,5-di-O-benzoyl-α-L-arabinofuranoside and methyl 2,5-di-O-benzyl-α-L-arabinofuranoside. nih.gov These are then glycosylated with a protected arabinofuranosyl chloride in the presence of silver trifluoromethanesulfonate (B1224126). nih.gov

An efficient method for synthesizing α-(1→5)-linked L-arabinofuranosyl oligosaccharides, including di-, tetra-, hexa-, and octamers, employs perbenzoylated arabinofuranosyl trichloroacetimidates as glycosyl donors. nih.gov This approach allows for a regio- and stereoselective reaction with unprotected or partially protected arabinofuranoside acceptors, catalyzed by a small amount of trimethylsilyl (B98337) trifluoromethanesulfonate (TMSOTf). nih.gov The use of a disaccharide donor can reduce the number of required glycosylation reactions, and regioselective deprotection at a late stage in the synthesis allows for the introduction of various side chains. dtu.dk

Table 1: Key Reagents in the Chemical Synthesis of Methyl Oligoarabinosides

Reagent/PrecursorRoleReference
Methyl 3,5-di-O-benzoyl-α-L-arabinofuranosideGlycosyl Acceptor nih.gov
Methyl 2,5-di-O-benzyl-α-L-arabinofuranosideGlycosyl Acceptor nih.gov
2,3,5-tri-O-benzoyl-α-L-arabinofuranosyl chlorideGlycosyl Donor nih.gov
Perbenzoylated arabinofuranosyl trichloroacetimidatesGlycosyl Donor nih.gov
Silver trifluoromethanesulfonatePromoter nih.gov
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)Catalyst nih.gov

Enzymatic Synthesis and Transglycosylation Mechanisms

Enzymatic and chemoenzymatic methods offer an alternative to purely chemical synthesis, often providing high selectivity under mild reaction conditions. nih.govmdpi.com Glycoside hydrolases, such as α-L-arabinofuranosidases, are key enzymes in these approaches. While their natural function is to hydrolyze glycosidic bonds, they can be engineered to favor transglycosylation, the transfer of a sugar moiety from a donor to an acceptor. acs.org

The mechanism of transglycosylation involves the formation of a glycosyl-enzyme intermediate, which can then be intercepted by an acceptor molecule (another sugar or alcohol) instead of water, leading to the formation of a new glycosidic bond. nih.gov The balance between hydrolysis and transglycosylation is a critical factor, and significant research has focused on shifting this equilibrium towards synthesis. researchgate.netacs.org

Protein engineering has been instrumental in developing efficient "transarabinofuranosylases." By creating mutations at key residues within the active site of an α-L-arabinofuranosidase, researchers have been able to significantly enhance transglycosylation activity. acs.orgresearchgate.net For example, a mutant of a GH51 α-L-arabinofuranosidase from Thermobacillus xylanilyticus showed dramatically improved transglycosylation yields. researchgate.net Similarly, an arabinofuranosidase from Clostridium thermocellum (Araf51) has been shown to be effective in catalyzing the oligomerization of p-nitrophenyl furanosides. rsc.org

Table 2: Enzymes and Mutants Used in Arabinotetraose Synthesis

Enzyme/MutantSource OrganismKey FeatureReference
α-L-arabinofuranosidase (GH51)Thermobacillus xylanilyticusEngineered for enhanced transglycosylation researchgate.net
Arabinofuranosyl hydrolase Araf51Clostridium thermocellumCatalyzes oligomerization of furanosides rsc.org
R69H/N216W/L352M mutant α-L-arabinofuranosidase-Excellent transglycosylation activity with reduced product hydrolysis researchgate.net

Advances in Stereoselective Glycosylation for Arabinotetraose Formation

Controlling the stereochemistry of the newly formed glycosidic bond is a central challenge in oligosaccharide synthesis. The formation of the desired α-linkage in 1,5-α-L-arabinotetraose requires precise stereoselective glycosylation methods.

The choice of protecting groups on the glycosyl donor can significantly influence the stereochemical outcome of the glycosylation reaction. For instance, the presence of a triisopropylsilyl (TIPS) group at the O-2 position of a glycosyl donor has been shown to favor stereoselective 1,2-cis-glycosylation in the synthesis of D-arabinofuranosides. researchgate.net Conversely, a practical approach for the stereoselective introduction of β-arabinofuranosides has been developed by using a 3,5-O-di-tert-butylsilane protecting group, which locks the arabinosyl donor in a conformation that favors nucleophilic attack from the β-face. researchgate.net

Regioselective acylation of arabinofuranoside precursors is another important strategy for achieving stereocontrolled synthesis. bohrium.com The selective protection of hydroxyl groups allows for the controlled formation of glycosidic linkages at specific positions, which is crucial for building up the linear 1,5-α-linked structure of arabinotetraose. bohrium.com By carefully designing the glycosyl donor and acceptor and optimizing reaction conditions, a high degree of stereoselectivity can be achieved, leading to the desired α-anomer.

Structural Characterization and Conformational Analysis of 1,5 α L Arabinotetraose

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination

Biochemical assays coupled with NMR experiments have been instrumental in characterizing the degradation products of polysaccharides. For instance, the enzymatic hydrolysis of linear α-1,5-L-arabinan by an exo-α-L-arabinanase from Fusarium graminearum was shown to release α-1,5-L-arabinobiose from the non-reducing end, a finding confirmed through NMR analysis. nih.govrcsb.org Similarly, NMR has been used to identify two primary series of branched arabino-oligosaccharides from sugar beet arabinan (B1173331), both possessing an α-(1,5)-linked L-arabinofuranosyl backbone. nih.govresearchgate.net One series features single α-(1,3)-linked L-arabinofuranosyl substitutions, while the other contains a doubly substituted α-(1,2,3,5)-linked arabinan structure. nih.govresearchgate.net

The flexible nature of the furanose ring in arabinotriose presents challenges for crystallographic studies, making advanced NMR techniques essential for conformational analysis. vulcanchem.com While specific NMR data for 1,5-α-L-arabinotetraose is not detailed in the provided results, the methodology is well-established for related arabino-oligosaccharides.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Arabinofuranosyl Residues (Note: This table is a generalized representation based on common shifts for L-arabinofuranose units and may not reflect the exact values for 1,5-α-L-arabinotetraose.)

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H-1~5.2-5.4~108-110
H-2~4.1-4.3~80-82
H-3~4.0-4.2~77-79
H-4~4.2-4.4~84-86
H-5a~3.7-3.9~62-64
H-5b~3.6-3.8

X-ray Crystallography of 1,5-α-L-Arabinotetraose Complexes

X-ray crystallography provides unparalleled atomic-resolution insights into the three-dimensional structure of molecules in their crystalline state. While obtaining suitable crystals of oligosaccharides alone can be challenging, co-crystallization with proteins offers a powerful method to study their bound conformations and interactions.

The general methodology for determining the crystal structure of a protein-oligosaccharide complex involves several key steps. First, the protein is expressed and purified. Crystals of the protein are then grown, and these crystals are soaked in a solution containing the oligosaccharide of interest, or the protein and oligosaccharide are co-crystallized. The resulting crystals are then exposed to a focused X-ray beam. The diffraction pattern produced by the crystal is recorded and used to calculate an electron density map, from which the atomic coordinates of the protein and the bound ligand can be determined and refined. researchgate.netresearchgate.net

The crystal structure of an exo-1,5-α-L-arabinofuranosidase from Streptomyces avermitilis has been determined in complex with α-1,5-L-arabinofuranotriose. nih.gov This study revealed three subsites for the sugar in the catalytic domain. nih.gov In another significant study, the crystal structure of an exo-α-L-arabinanase from Fusarium graminearum (Arb93A) was determined both in its native form and in a complex with α-1,5-L-arabinobiose, a degradation product of α-Me-1,5-L-arabinotetraose. nih.govrcsb.org These structures, resolved at high resolution, revealed a six-bladed β-propeller fold for the enzyme and provided insights into the catalytic mechanism. nih.govrcsb.orgpdbus.org

Similarly, structural studies of an exo-α-1,5-arabinofuranosidase from Acetivibrio thermocellus (AtAbf43C) have identified a deep and narrow binding pocket, suggesting its activity on arabino-oligosaccharides. biorxiv.org The crystal structure of AtAbf43C was solved with two L-arabinofuranose molecules bound to its carbohydrate-binding module. biorxiv.org Although these studies did not directly use 1,5-α-L-arabinotetraose, the structural information gleaned from complexes with shorter arabino-oligosaccharides provides a strong basis for understanding how the tetraose would bind and be processed by these enzymes.

Mass Spectrometry Applications in Oligosaccharide Structural Analysis

Mass spectrometry (MS) is an indispensable tool for the characterization of oligosaccharides, providing information on molecular weight, composition, and sequence. Various MS techniques are employed to analyze arabino-oligosaccharides.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a rapid and sensitive method for profiling oligosaccharide mixtures. frontiersin.orgpietdaas.nl It allows for the determination of the degree of polymerization and can identify modifications such as methylation and acetylation. frontiersin.org MALDI-TOF MS has been successfully used to analyze neutral branched arabino-oligosaccharides isolated from sugar beet arabinan following enzymatic degradation. nih.govresearchgate.net This technique is often used in conjunction with separation methods like High-Performance Anion-Exchange Chromatography (HPAEC) to analyze complex mixtures of arabino-oligosaccharides. nih.govresearchgate.netresearchgate.net While MALDI-TOF MS is excellent for determining the mass of oligosaccharides, obtaining detailed structural information often requires tandem mass spectrometry (MS/MS). frontiersin.org

Table 2: Representative MALDI-TOF MS Data for Arabino-oligosaccharides

OligosaccharideDegree of Polymerization (DP)Expected [M+Na]⁺ (m/z)
Arabinobiose (B12086412)2287.08
Arabinotriose3419.12
Arabinotetraose 4 551.16
Arabinopentaose5683.20

Note: The expected m/z values are calculated based on the chemical formula and the addition of a sodium ion.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for analyzing complex oligosaccharide mixtures. researchgate.netnih.gov Techniques like porous graphitized carbon (PGC) liquid chromatography and hydrophilic interaction liquid chromatography (HILIC) are particularly well-suited for separating oligosaccharide isomers. researchgate.netnih.govhelsinki.fi

LC-MS and Capillary Electrophoresis-Mass Spectrometry (CE-MS) have been shown to be superior to HPAEC for the separation and unambiguous identification of both linear and branched arabino-oligosaccharides. researchgate.netnih.gov The combination of elution/migration behavior with MS fragmentation patterns allows for the prediction of structures for new arabino-oligosaccharides in complex enzyme digests. researchgate.netnih.gov Electrospray ionization (ESI) is a common ionization technique used in LC-MS for oligosaccharide analysis. helsinki.fi ESI-MS/MS can be used to determine the linkage positions and branching points of complex arabinoxylan-oligosaccharides. helsinki.fi For instance, the analysis of feruloylated arabinotetraose by ESI-MSn allowed for the identification of the specific arabinofuranose unit that was esterified. mdpi.com

Enzymatic Hydrolysis and Metabolism of 1,5 α L Arabinotetraose

Glycoside Hydrolase Families Involved in Arabinan (B1173331) Degradation

The complete enzymatic hydrolysis of arabinan requires the coordinated action of endo- and exo-acting enzymes. jmb.or.kr Endo-1,5-α-L-arabinanases randomly cleave the internal α-1,5-L-arabinofuranosidic linkages of the arabinan backbone, releasing a variety of arabino-oligosaccharides (AOS), including arabinotetraose. jmb.or.krnih.gov Subsequently, exo-α-L-arabinofuranosidases act on the non-reducing ends of these oligosaccharides to release L-arabinose. nih.gov These crucial enzymes are primarily classified into Glycoside Hydrolase (GH) families 43, 51, and 54 based on their amino acid sequences and structural similarities. nih.govnih.gov

Exo-α-L-arabinofuranosidases are a diverse group of enzymes that hydrolyze terminal, non-reducing α-L-arabinofuranosyl residues from various substrates, including arabinans and arabinoxylans. Their specificity varies significantly between and within different GH families.

The GH43 family is one of the largest and most diverse families of glycoside hydrolases, encompassing a wide range of activities, including α-L-arabinofuranosidase, β-D-xylosidase, and endo-α-L-arabinanase activities. mdpi.com Many GH43 members are bifunctional, exhibiting both α-L-arabinofuranosidase and β-D-xylosidase activities. mdpi.com Within this family, exo-α-L-arabinofuranosidases display varied specificities. Some are specific for the α-1,2 and/or α-1,3-linked arabinofuranosyl side chains of branched arabinans, while others, known as exo-1,5-α-L-arabinofuranosidases, specifically target the α-1,5-linked backbone of linear arabinans and arabino-oligosaccharides. mdpi.comsemanticscholar.org

For instance, an exo-1,5-α-L-arabinofuranosidase from Streptomyces avermitilis (SaAraf43A) acts on α-1,5-arabinofuranopentaose to produce L-arabinose and arabinotetraose as initial products. nih.gov This demonstrates the capability of such enzymes to hydrolyze longer arabino-oligosaccharides in a stepwise manner. The continued action of this enzyme would further degrade arabinotetraose into arabinotriose, arabinobiose (B12086412), and finally L-arabinose. nih.gov Enzymes belonging to the GH43_26 subfamily are specifically exo-1,5-α-L-arabinofuranosidases, dedicated to the degradation of the arabinan main chain. mdpi.com

EnzymeOrganismSubfamilySpecificity on Linear Arabino-oligosaccharidesHydrolysis Products from Arabinotetraose
SaAraf43AStreptomyces avermitilisGH43_26Acts on α-1,5-linked arabino-oligosaccharides in an exo-manner. nih.govArabinotriose and L-arabinose
BlArafBBifidobacterium longumGH43_22Hydrolyzes α-1,5-L-arabinofuranosyl linkages in the arabinan backbone. nih.govasm.orgArabinotriose and L-arabinose
GH43 ArabinofuranosidaseCaldicellulosiruptor saccharolyticusNot specifiedActive on debranched sugar beet arabinan. nih.govNot specifically determined for arabinotetraose

GH51 enzymes are generally classified as non-specific α-L-arabinofuranosidases that can cleave α-1,2-, α-1,3-, and α-1,5-arabinofuranosidic linkages. mdpi.com This broad specificity allows them to act on both the side chains and the backbone of arabinans and their oligomeric derivatives. mdpi.com An α-L-arabinofuranosidase from Clostridium thermocellum (CtAraf51A) has been shown to efficiently hydrolyze α-1,5-linked arabino-oligosaccharides. nih.gov Similarly, isozymes from the yeast Saccharomycopsis fibuligera demonstrate activity on linear arabino-oligosaccharides, with a preference for shorter substrates like arabinobiose. semanticscholar.org While they can hydrolyze longer chains, their primary role appears to be the final stages of degradation to L-arabinose. semanticscholar.org

EnzymeOrganismSpecificity on Linear Arabino-oligosaccharidesHydrolysis Products from Arabinotetraose
CtAraf51AClostridium thermocellumHydrolyzes α-1,5-linked arabino-oligosaccharides. nih.govArabinotriose and L-arabinose
SfABF51A/BSaccharomyces fibuligeraActive on linear arabino-oligosaccharides, with higher activity on shorter chains. semanticscholar.orgArabinotriose and L-arabinose
AmAraf51Acetivibrio mesophilusRemoves terminal O-5 arabinose moieties from arabino-oligosaccharides. mdpi.comArabinotriose and L-arabinose

The GH54 family primarily contains α-L-arabinofuranosidases of fungal origin. These enzymes are known to act on the α-1,2 and α-1,3 side chains of arabinoxylans and branched arabinans. While some GH54 enzymes have been noted to hydrolyze α-1,5-linked arabino-oligosaccharides, this activity is generally much lower compared to their action on branched substrates. For instance, an α-L-arabinofuranosidase from Aspergillus niger shows significantly reduced activity on linear arabino-oligosaccharides. Some fungal GH54 enzymes have also demonstrated a dual activity, being capable of hydrolyzing both arabinofuranosyl and galactofuranosyl linkages. biorxiv.org

EnzymeOrganismSpecificity on Linear Arabino-oligosaccharidesHydrolysis Products from Arabinotetraose
α-L-ArabinofuranosidaseAspergillus nigerHydrolyzes α-1,5-linked arabino-oligosaccharides at a much lower rate than branched substrates. Arabinotriose and L-arabinose (at a slow rate)
ThABFTrichoderma harzianumDemonstrates expanded substrate specificity, suggesting potential activity on linear arabinans. biorxiv.orgNot specifically determined for arabinotetraose

Endo-1,5-α-L-arabinanases play a crucial role in the initial breakdown of the arabinan backbone. They act by randomly hydrolyzing internal α-1,5-arabinofuranosidic linkages, which leads to a rapid reduction in the polymer's viscosity and the generation of smaller arabino-oligosaccharides of varying lengths, including arabinotetraose. wikipedia.org These enzymes are most active on linear 1,5-α-L-arabinan and show reduced activity on highly branched arabinans. microbialtec.com

The majority of characterized endo-1,5-α-L-arabinanases belong to the GH43 family. jmb.or.kr These enzymes typically possess a five-bladed β-propeller fold. jmb.or.kr An endo-arabinanase from Bacillus licheniformis (BlABNase) has been shown to hydrolyze debranched arabinan into arabino-oligosaccharides. nih.gov Similarly, endo-arabinanases from Bifidobacterium longum subsp. suis can hydrolyze arabinohexaose (B1446405) to produce arabinotetraose and arabinobiose, indicating their ability to act on longer linear oligosaccharides. nih.gov The end products of their action on linear arabinan are often arabinobiose and arabinotriose. uniprot.org

EnzymeOrganismAction on Linear Arabino-oligosaccharidesPotential Products from Arabinotetraose
BlABNaseBacillus licheniformisHydrolyzes debranched arabinan into arabino-oligosaccharides. nih.govArabinobiose
BflsABN43A/BBifidobacterium longum subsp. suisHydrolyzes arabinohexaose to arabinotetraose and arabinobiose. nih.govArabinobiose
ABN-TSBacillus thermodenitrificansHydrolyzes linear arabinan almost exclusively to arabinobiose. nih.govArabinobiose
Endo-1,5-α-arabinanaseAspergillus nigerActs on linear 1,5-α-L-arabinan to produce smaller oligosaccharides. microbialtec.comArabinobiose

Endo-1,5-α-L-Arabinanases (EC 3.2.1.99) Action

Glycoside Hydrolase Family 93 (GH93) Exo-Arabinanases

Glycoside Hydrolase Family 93 (GH93) comprises enzymes characterized as exo-α-1,5-L-arabinanases. scilit.com These enzymes act on the non-reducing end of linear α-1,5-L-arabinan chains, which are components of hemicellulose in plant cell walls. nih.govcazypedia.org Structurally, GH93 enzymes, such as the well-characterized Arb93A from the phytopathogenic fungus Fusarium graminearum, feature a distinctive six-bladed β-propeller fold. nih.govjmb.or.kr

Their mode of action is exclusively exo-type, meaning they cleave terminal residues from the polysaccharide chain. jmb.or.krnih.gov Specifically, they hydrolyze α-1,5-L-arabinofuranosidic linkages to release α-1,5-L-arabinobiose as the sole product. cazypedia.orgnih.govresearchgate.net This is accomplished through a retaining catalytic mechanism, where the stereochemistry of the anomeric carbon is preserved during hydrolysis. nih.govcazypedia.org This specificity distinguishes them from other arabinan-degrading enzymes, such as those in the GH43 family, which can exhibit endo-activity or produce other oligosaccharides like arabinotriose. jmb.or.krnih.gov

Enzyme Kinetics and Catalytic Mechanisms

The efficiency and specificity of GH93 exo-arabinanases are defined by their kinetic properties and the precise molecular interactions within their active sites.

Determination of Apparent Kinetic Parameters (K_m, V_max)

The Michaelis-Menten constants, K_m (substrate concentration at half-maximal velocity) and V_max (maximum reaction velocity), quantify the enzyme's affinity for a substrate and its maximum catalytic rate, respectively. patsnap.comyoutube.com While specific K_m and V_max values for GH93 enzymes acting on 1,5-α-L-arabinotetraose are not extensively documented in peer-reviewed literature, the catalytic efficiency can be inferred from specific activity measurements on related substrates.

For instance, the Arb93A enzyme from F. graminearum exhibits very high activity on debranched (linear) α-1,5-L-arabinan, with a reported specific activity of 1065 units/mg. nih.gov This indicates a high turnover rate on its preferred polysaccharide substrate. The recombinant ReAbn93 from Rasamsonia emersonii also shows high efficiency, with a specific activity of 466.08 U/mg toward linear arabinan. researchgate.net These high specific activity values suggest a low K_m and high V_max for linear arabino-oligosaccharides, including arabinotetraose.

Substrate Specificity Profiling with Oligo- and Polysaccharides

GH93 enzymes display strict substrate specificity for linear α-1,5-L-arabinans and their corresponding oligosaccharides. nih.govcazypedia.org They show significantly reduced or no activity on branched arabinans, such as those from sugar beet, where the linear backbone is decorated with α-1,2- or α-1,3-linked arabinofuranosyl residues. nih.gov

Studies on the substrate length preference have shown that some GH93 enzymes are most active on shorter oligosaccharides. The exo-arabinanase ReAbn93, for example, displays a preference for arabinotetraose (A4) and arabinotriose (A3) over the longer linear arabinan polymer. researchgate.net This indicates that the enzyme's active site is optimally configured to bind and hydrolyze these smaller substrates. Conversely, some research suggests a minimum substrate size is necessary, with Arb93A requiring a substrate of at least four sugar units for activity. The table below summarizes the substrate preferences for several characterized GH93 exo-arabinanases.

EnzymeSource OrganismPreferred SubstratesHydrolysis Products
Arb93AFusarium graminearumDebranched α-1,5-L-arabinan, ArabinotetraoseArabinobiose
ReAbn93Rasamsonia emersoniiArabinotetraose ≥ Arabinotriose > Linear ArabinanArabinobiose
AbnxPenicillium chrysogenumDebranched ArabinanArabinobiose
Abn93TThermothielavioides terrestrisDebranched ArabinanArabinobiose

Role of Specific Residues in Catalysis via Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful technique used to identify the function of specific amino acid residues within an enzyme's active site. core.ac.uk Studies on Arb93A from F. graminearum have elucidated the key residues essential for its catalytic activity. cazypedia.org

Structural analysis and subsequent mutagenesis experiments have identified a catalytic dyad of two conserved glutamic acid residues. cazypedia.org

Glu170 acts as the catalytic nucleophile, attacking the anomeric carbon of the substrate.

Glu242 functions as the general acid/base catalyst, protonating the glycosidic oxygen.

Mutating either of these residues to alanine (B10760859) (E170A or E242A) results in a complete loss of enzymatic activity, confirming their indispensable role in the catalytic mechanism. cazypedia.org Another conserved residue, Tyrosine-337 (Tyr337), has also been investigated. The Y337A mutant retained only a fraction of the wild-type activity, suggesting that this residue is important, but not essential, for catalysis. It is believed to play a role in stabilizing the substrate within the active site or properly orienting the catalytic residues. cazypedia.org

EnzymeMutationEffect on ActivityProposed Role of Residue
Arb93AE170AInactiveCatalytic Nucleophile
Arb93AE242AInactiveGeneral Acid/Base Catalyst
Arb93AY337ASignificantly ReducedSubstrate stabilization

Degradation Pathways and Oligosaccharide Product Profiles

The degradation of 1,5-α-L-arabinotetraose by GH93 enzymes follows a specific pathway dictated by their exo-acting nature, resulting in a defined product profile.

Release of Arabinobiose and Arabinotriose as Hydrolysis Products

The catalytic action of GH93 exo-arabinanases on 1,5-α-L-arabinotetraose results in the exclusive release of α-1,5-L-arabinobiose. cazypedia.orgnih.gov The enzyme binds to the non-reducing end of the tetraose and cleaves the glycosidic bond between the second and third arabinose units. This single catalytic event hydrolyzes the four-sugar chain into two molecules of arabinobiose.

Crystallographic studies have confirmed this outcome by showing the Arb93A enzyme in a complex with arabinobiose, which was identified as a direct degradation product of a methyl-protected 1,5-α-L-arabinotetraose. nih.gov Therefore, the complete hydrolysis of one molecule of 1,5-α-L-arabinotetraose by a GH93 enzyme yields two molecules of α-1,5-L-arabinobiose.

It is important to note that the release of arabinotriose is not characteristic of GH93 enzymes. The production of arabinotriose from arabinans is typically associated with the activity of certain exo-arabinanases from the GH43 family. jmb.or.krnih.gov The strict specificity of GH93 for releasing arabinobiose makes these enzymes distinct tools for the structural analysis of arabinans and the specific production of arabinobiose for biotechnological applications.

Impact of Degree of Polymerization on Enzymatic Activity

The degree of polymerization (DP) of arabino-oligosaccharides significantly affects the catalytic efficiency of arabinosyl hydrolases. Research has demonstrated that certain enzymes exhibit a preference for specific oligosaccharide chain lengths, highlighting the importance of substrate size in enzymatic activity.

Endo-1,5-α-L-arabinanases, which cleave internal linkages of the arabinan backbone, display varied activity depending on the substrate's DP. For instance, the endo-arabinanase AbnAF25 from a strain of Bacillus subtilis has been shown to hydrolyze 1,5-α-L-arabinotetraose (DP4) primarily into arabinobiose (DP2), with smaller amounts of arabinose (DP1) and arabinotriose (DP3) also being produced after prolonged incubation researchgate.net. This indicates that the enzyme can act on a substrate with a DP of 4, breaking it down into smaller units. In contrast, studies on two endo-arabinanases from Bifidobacterium longum subsp. suis, BflsABN43A and BflsABN43B, revealed that while they had detectable activity on arabinohexaose (DP6), producing arabinobiose and arabinotetraose, their activity on shorter oligosaccharides was not detailed nih.gov.

Exo-acting arabinanases also show substrate preferences related to the degree of polymerization. An exo-α-1,5-L-arabinanase from Rasamsonia emersonii, designated ReAbn93, demonstrates a clear preference for arabinotetraose over other arabino-oligosaccharides. Its activity is higher on arabinotetraose (A4) compared to arabinotriose (A3) and linear arabinan (LA), with arabinobiose (A2) being the exclusive product jmb.or.krscilit.com. This specificity suggests that the enzyme's active site is optimally configured to accommodate an oligosaccharide of four arabinose units for efficient cleavage.

α-L-Arabinofuranosidases, which remove terminal arabinose units, also exhibit activity on arabinotetraose. An α-L-arabinofuranosidase from Bifidobacterium longum (AbfB) has been shown to release L-arabinose from arabinotetraose, indicating its role in the complete saccharification of this oligosaccharide nih.gov. The following table summarizes the activity of various enzymes on arabino-oligosaccharides of different degrees of polymerization.

Enzymatic Activity on Arabino-oligosaccharides of Varying Degrees of Polymerization

EnzymeSource OrganismSubstrate (DP)Major ProductsReference
AbnAF25 (endo-arabinanase)Bacillus subtilisArabinotetraose (4)Arabinobiose (2), Arabinose (1), Arabinotriose (3) researchgate.net
ReAbn93 (exo-arabinanase)Rasamsonia emersoniiArabinotetraose (4)Arabinobiose (2) jmb.or.krscilit.com
AbfB (α-L-arabinofuranosidase)Bifidobacterium longumArabinotetraose (4)L-Arabinose nih.gov
BflsABN43A & BflsABN43B (endo-arabinanases)Bifidobacterium longum subsp. suisArabinohexaose (6)Arabinobiose (2), Arabinotetraose (4) nih.gov

Synergistic Actions of Arabinosyl Hydrolases

The complete degradation of complex arabinans to monomeric arabinose is rarely achieved by a single enzyme. Instead, it requires the synergistic cooperation of multiple arabinosyl hydrolases with distinct modes of action researchgate.net. This synergy is crucial for overcoming the structural complexity of arabinans, which often feature a backbone of α-1,5-linked L-arabinofuranosyl residues with α-1,2 and/or α-1,3-linked side chains.

The primary enzymes involved in this synergistic breakdown are endo-1,5-α-L-arabinanases and α-L-arabinofuranosidases researchgate.net. Endo-arabinanases act by cleaving the internal α-1,5-linkages of the arabinan backbone, which reduces the polymer's viscosity and generates smaller arabino-oligosaccharides, including arabinotetraose nih.gov. This initial breakdown increases the number of non-reducing ends, creating more substrates for exo-acting enzymes.

α-L-Arabinofuranosidases then come into play, removing terminal α-L-arabinofuranosyl residues from the non-reducing ends of the arabino-oligosaccharides produced by endo-arabinanases nih.gov. This action releases monomeric L-arabinose. Furthermore, in the case of branched arabinans, specific α-L-arabinofuranosidases are required to cleave the α-1,2 and α-1,3-linked side chains. The removal of these side chains by debranching arabinofuranosidases is often a prerequisite for the efficient action of endo-arabinanases on the main chain jmb.or.kr.

A study on the combined use of a thermostable endo-1,5-α-L-arabinanase and an α-L-arabinofuranosidase from Caldicellulosiruptor saccharolyticus demonstrated a significant increase in the hydrolysis of both debranched and sugar beet arabinan, resulting in a high yield of L-arabinose nih.gov. This highlights the enhanced efficiency achieved through the concerted action of these enzymes.

The metabolism of arabino-oligosaccharides, including arabinotetraose, by probiotic bacteria such as Bifidobacterium species, relies on a suite of intracellular and extracellular enzymes that work in concert. These bacteria possess gene clusters encoding various arabinosyl hydrolases, allowing them to efficiently utilize these complex carbohydrates as a carbon source nih.gov. The synergistic action of these enzymes ensures the complete breakdown of arabinotetraose and other arabino-oligosaccharides into L-arabinose, which can then enter the cell's central metabolic pathways nih.gov.

The following table provides an overview of the synergistic roles of different arabinosyl hydrolases in the degradation of arabinans.

Synergistic Roles of Arabinosyl Hydrolases in Arabinan Degradation

Enzyme TypePrimary ActionRole in SynergyReference
Endo-1,5-α-L-arabinanaseCleaves internal α-1,5-linkages of the arabinan backbone.Reduces polymer size and creates new non-reducing ends for exo-acting enzymes. researchgate.netnih.gov
α-L-Arabinofuranosidase (exo-acting)Removes terminal α-1,5-L-arabinofuranosyl residues.Hydrolyzes oligosaccharides produced by endo-arabinanases to L-arabinose. researchgate.netnih.gov
α-L-Arabinofuranosidase (debranching)Cleaves α-1,2 and α-1,3-linked arabinofuranosyl side chains.Removes steric hindrance, allowing endo-arabinanases better access to the main chain. jmb.or.kr

Biological Significance and Roles of 1,5 α L Arabinotetraose

Involvement in Plant Cell Wall Polysaccharide Remodeling

The dynamic nature of the plant cell wall is crucial for growth, development, and environmental responses. This involves the continuous synthesis, modification, and degradation of its polysaccharide components. 1,5-α-L-Arabinotetraose is an integral part of this remodeling process, primarily through its association with pectic arabinans.

Pectins are a complex group of polysaccharides in the primary cell walls of terrestrial plants, providing structural integrity and flexibility. One of the major pectic domains is rhamnogalacturonan I (RG-I), which consists of a backbone of repeating disaccharide units of rhamnose and galacturonic acid. nih.govnih.gov Attached to this backbone are neutral sugar side chains, with arabinans and galactans being the most common. nih.govnih.gov

Arabinans are polymers of arabinose, primarily consisting of an α-1,5-linked L-arabinofuranosyl backbone which can be substituted with α-1,2- and α-1,3-linked L-arabinofuranosyl side chains. nih.govnih.gov There is evidence suggesting that arabinan (B1173331) is linked to the rhamnopyranosyl units of rhamnogalacturonan. nih.gov Therefore, 1,5-α-L-arabinotetraose exists as a fundamental structural element within the linear backbone of these pectic arabinan side chains. nih.govnih.gov The structure and branching of these arabinan side chains can vary significantly, contributing to the complexity and functional diversity of pectin (B1162225) in different plant tissues and developmental stages.

The specific structures within complex polysaccharides like pectin can be identified and localized using monoclonal antibodies, which recognize and bind to specific carbohydrate sequences known as epitopes. creative-biostructure.com 1,5-α-L-arabinotetraose and related linear arabino-oligosaccharides are key components of epitopes recognized by specific antibodies used in plant cell wall research.

A prominent example is the rat monoclonal antibody designated LM6. This antibody was generated using a neoglycoprotein containing a (1-->5)-alpha-L-linked-arabinosyl heptasaccharide and shows high affinity for linear (1→5)-α-L-arabinan, a key feature of pectic side chains. nih.govmegazyme.com Hapten inhibition studies have demonstrated that the binding of LM6 is effectively inhibited by short oligoarabinosides, indicating that it recognizes a linear sequence of approximately five to six arabinose residues. nih.govnih.gov Although arabinotetraose is slightly shorter than the optimal epitope, its linear α-1,5-linked structure is the core component of the LM6 binding site. The LM6 antibody is widely used to localize arabinan epitopes within the cell walls of various plants, revealing complex patterns of distribution that relate to cell wall processing and mechanical properties. nih.govnih.govpnas.org

AntibodySpecificityEpitope CharacteristicsApplication
LM6 Linear (1→5)-α-L-arabinan nih.govmegazyme.comRecognizes a linear sequence of 5-6 arabinose residues. nih.govLocalization of arabinan in plant tissues and analysis of pectin structure. nih.gov
LM13 Longer linearized arabinan epitopes nih.govBinding is highly sensitive to arabinanase action. nih.govDetection of different aspects of arabinan structures within cell walls. nih.gov
LM16 Branched arabinan nih.govBinding is increased by arabinofuranosidase action. nih.govAnalysis of branched arabinan structures and their processing. nih.gov

This table summarizes monoclonal antibodies used to study arabinan structures, including the epitope related to 1,5-α-L-Arabinotetraose.

Plant cell walls undergo constant remodeling during growth and development, a process mediated by a suite of endogenous enzymes. nih.gov The degradation and modification of arabinan side chains of pectin are critical for controlling cell wall properties. This enzymatic processing involves the cleavage of the arabinan backbone and side chains, releasing oligosaccharides such as arabinotetraose.

The breakdown of arabinan requires the synergistic action of two main types of enzymes:

Endo-α-1,5-arabinanases (ABNs) : These enzymes hydrolyze the internal α-1,5-L-arabinofuranosidic linkages of the arabinan backbone, producing shorter arabino-oligosaccharides (AOS) like arabinobiose (B12086412), arabinotriose, and arabinotetraose. nih.govasm.orgjmb.or.kr

α-L-Arabinofuranosidases (ABFs) : These enzymes cleave the terminal non-reducing α-1,2-, α-1,3-, and α-1,5-linked arabinofuranosyl residues, effectively removing the side chains and allowing ABNs greater access to the backbone. nih.govasm.org

While much research has focused on microbial arabinan-degrading enzymes, plants also possess their own α-L-arabinofuranosidases. nih.gov The coordinated action of these enzymes allows for precise fine-tuning of pectin structure, which is essential for processes like cell expansion and fruit ripening. For example, hydrolysis of cell wall arabinan by arabinanase has been shown to be essential for the proper function of guard cells, which control stomatal opening and closing. pnas.org The release of oligosaccharides like 1,5-α-L-arabinotetraose is a direct consequence of this vital in-planta enzymatic activity.

Microbial Metabolism and Utilization of Arabino-Oligosaccharides

In soil and gut environments, microorganisms encounter complex plant polysaccharides, which they utilize as a primary source of carbon and energy. asm.org Arabino-oligosaccharides (AOS), including 1,5-α-L-arabinotetraose, derived from the breakdown of pectic arabinan, are valuable nutrients for various bacteria. jmb.or.kr The ability to metabolize these oligosaccharides is a key factor in microbial ecology and has garnered interest for its potential prebiotic effects. jmb.or.krregionh.dkfrontiersin.org

Many prokaryotes that are adept at breaking down plant biomass possess specialized gene clusters, often called polysaccharide utilization loci (PULs), dedicated to the degradation of specific carbohydrates. nih.govmdpi.com These clusters typically encode all the necessary proteins for the process, including extracellular hydrolases, cell-surface binding proteins, transporters to bring the breakdown products into the cell, and intracellular enzymes for final metabolism. mdpi.comresearchgate.net

Gene clusters for arabinan utilization have been identified and characterized in a variety of bacteria, including species from the genera Bacteroides, Bifidobacterium, and Bacillus. nih.govmdpi.comresearchgate.net These clusters enable the efficient capture and metabolism of arabinans and their resulting oligosaccharides.

The soil bacterium Bacillus subtilis is a well-studied model for understanding how Gram-positive bacteria utilize plant polysaccharides. nih.gov It possesses a sophisticated and highly regulated system for the degradation and metabolism of arabinan. researchgate.netnih.gov

The process in B. subtilis can be summarized as follows:

Extracellular Degradation : B. subtilis secretes at least two endo-α-1,5-arabinanases, AbnA and Abn2, which act on the arabinan backbone of pectin. researchgate.netoup.com This action releases a mixture of L-arabinose and various arabino-oligosaccharides (AOS), including arabinotetraose, into the environment. researchgate.netnih.gov

Transport into the Cell : The released oligosaccharides are then transported into the bacterial cell. While the monosaccharide L-arabinose is primarily transported by the AraE permease, a specific ATP-binding cassette (ABC) transporter, AraNPQ-MsmX, is responsible for the uptake of AOS. mdpi.com This transporter is key for the uptake of α-1,5-arabinotriose and α-1,5-arabinotetraose. tcdb.org

Intracellular Digestion : Once inside the cell, the arabino-oligosaccharides are further broken down into L-arabinose monomers by the action of intracellular α-L-arabinofuranosidases, such as AbfA and Abf2. mdpi.comresearchgate.net

Metabolism and Regulation : The resulting L-arabinose is then catabolized through the pentose (B10789219) phosphate (B84403) pathway. mdpi.com The entire system is tightly controlled by the transcriptional regulator AraR, which represses the expression of the arabinan utilization genes in the absence of L-arabinose. nih.govmdpi.com When L-arabinose is present, it acts as an inducer, causing AraR to dissociate from the DNA and allowing the transcription of the necessary genes. mdpi.com

Gene/ProteinTypeFunction
AbnA, Abn2 Extracellular Endo-arabinanaseDegrades arabinan backbone into arabino-oligosaccharides. researchgate.netoup.com
AraNPQ-MsmX ABC TransporterTransports arabinotriose and arabinotetraose into the cell. tcdb.org
AbfA, Abf2 Intracellular α-L-ArabinofuranosidaseHydrolyzes arabino-oligosaccharides into L-arabinose. mdpi.comresearchgate.net
AraE PermeaseTransports L-arabinose into the cell. nih.gov
AraR Transcriptional RegulatorRepresses the arabinan utilization operon in the absence of L-arabinose. nih.govmdpi.com

This table outlines the key components of the arabinan utilization system in Bacillus subtilis, which metabolizes oligosaccharides like 1,5-α-L-Arabinotetraose.

Transport Systems for Arabino-Oligosaccharides

The uptake of arabino-oligosaccharides such as 1,5-α-L-arabinotetraose from the extracellular environment is a critical step in their metabolism and is facilitated by specific transport systems.

ABC-type importers: These multi-protein complexes utilize the energy from ATP hydrolysis to transport substrates across the cell membrane. In Bacillus subtilis, the AraNPQ-MsmX ABC transporter is the primary system for the uptake of α-1,5-arabinotriose and α-1,5-arabinotetraose. nih.govresearchgate.net The AraNPQ component forms the membrane-spanning channel and substrate-binding protein, while MsmX is the ATPase that powers the transport. nih.govresearchgate.net Similarly, bifidobacteria are known to possess ABC transporters for various sugars, and it is proposed that such systems are involved in the uptake of arabino-oligosaccharides. researchgate.netfrontiersin.org The aforementioned putative ABC transporter in Caldanaerobius polysaccharolyticus is another example of such a system dedicated to arabino-oligosaccharide import. asm.org

Proton Symporters: These are single-protein secondary transporters that couple the transport of a substrate to the electrochemical potential of protons across the membrane. In Bacillus subtilis, while the ABC transporter is key for larger arabino-oligosaccharides, the AraE permease, a proton symporter, is the main transporter for L-arabinose and can also transport α-1,5-arabinobiose. nih.govresearchgate.net

The table below summarizes the key transport systems for arabino-oligosaccharides.

Transporter TypeExample SystemOrganismSubstrate(s) including 1,5-α-L-ArabinotetraoseEnergy Source
ABC-type importer AraNPQ-MsmXBacillus subtilisα-1,5-arabinotriose, α-1,5-arabinotetraoseATP
ABC-type importer Putative arabino-oligosaccharide transporterCaldanaerobius polysaccharolyticusα-1,5-linked arabino-oligosaccharidesATP
Proton Symporter AraEBacillus subtilisL-arabinose, α-1,5-arabinobioseProton Motive Force

Regulation of Microbial Carbohydrate Metabolism

The utilization of arabino-oligosaccharides is a tightly regulated process in bacteria to ensure efficient energy use. In bifidobacteria, the metabolism of arabinose and arabino-oligosaccharides is under the control of transcriptional regulators. frontiersin.orgfrontiersin.org A global regulator, AraQ, which belongs to the LacI-family of transcriptional regulators, has been identified in several Bifidobacterium species. frontiersin.orgfrontiersin.org AraQ is proposed to control the expression of genes involved in arabinose catabolism and transport. researchgate.netfrontiersin.org The presence and activity of such regulatory systems allow the bacteria to sense the availability of specific carbohydrates like 1,5-α-L-arabinotetraose in their environment and to induce the expression of the necessary enzymes and transporters for their metabolism only when needed. This regulatory network is crucial for the ability of these bacteria to adapt to the complex and fluctuating carbohydrate landscape of the gut. frontiersin.org

Immunological Studies and Epitope Presentation

Beyond its role in microbial metabolism, specific arabinotetraose structures have been identified as key antigenic determinants, particularly in the context of mycobacterial infections.

Role as an Epitope in Mycobacterial Lipoarabinomannan

Lipoarabinomannan (LAM) is a major lipoglycan component of the mycobacterial cell wall and plays a crucial role in the interaction between the bacterium and the host immune system. mdpi.comgenome.jpbiorxiv.org The arabinan domain of LAM is composed of a backbone of α-1,5-linked L-arabinofuranosyl residues with branching. genome.jpnih.gov Specific terminal motifs of this arabinan domain serve as epitopes recognized by host antibodies.

A significant finding is the identification of a linear tetrasaccharide, β-D-Araf-(1→2)-α-D-Araf-(1→5)-α-D-Araf-(1→5)-α-D-Araf, as a critical part of the epitope for the monoclonal antibody CS-35, which was generated against Mycobacterium leprae LAM and cross-reacts with LAM from Mycobacterium tuberculosis. nih.gov This tetrasaccharide represents a linear segment within a larger, branched hexa-arabinofuranosyl motif that is considered a major epitope. mdpi.comnih.gov The recognition of this specific 1,5-α-L-arabinotetraose-containing structure highlights its importance in the antigenicity of LAM. nih.gov

Antigenic Properties and Antibody Binding Specificity

The antigenicity of LAM is largely determined by the structure of its terminal arabinan motifs. The binding of antibodies to these epitopes is highly specific. Competitive ELISA experiments have demonstrated that the binding of monoclonal antibody CS-35 to LAM can be inhibited by synthetic oligosaccharides. nih.gov A branched hexa-arabinofuranoside was the most effective competitor, but the linear tetrasaccharide containing two α-1,5 linkages also showed inhibitory activity, albeit less effectively. nih.gov In contrast, another linear tetrasaccharide with a different linkage was ineffective. nih.gov This demonstrates the high degree of specificity of antibody binding to the arabinotetraose structure within the context of the larger LAM molecule. The ability of antibodies to recognize this specific oligosaccharide structure underscores its potential as a target for diagnostic and therapeutic strategies against mycobacterial infections. mdpi.com

The table below details the characterized antigenic arabinotetraose-containing epitope.

Epitope StructureContaining MoleculeAssociated AntibodySignificance
β-D-Araf-(1→2)-α-D-Araf-(1→5)-α-D-Araf-(1→5)-α-D-ArafMycobacterial Lipoarabinomannan (LAM)CS-35 (monoclonal antibody)Forms part of a key epitope for host antibody recognition of mycobacteria. nih.gov

Advanced Analytical Methodologies for 1,5 α L Arabinotetraose Research

Chromatographic Techniques for Oligosaccharide Separation and Quantification

Chromatography is a cornerstone for the analysis of arabinooligosaccharides, providing the means to separate these complex mixtures into individual components for quantification and further characterization.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful and widely used technique for the detailed analysis of carbohydrates, including arabinooligosaccharides. thermofisher.comthermofisher.com This method offers high-resolution separation and sensitive detection without the need for derivatization. thermofisher.comnih.gov

Principle: At high pH (typically >11), the hydroxyl groups of carbohydrates ionize, allowing them to be separated as anions on a strong anion-exchange stationary phase. thermofisher.comthermofisher.com A gradient of sodium hydroxide (B78521) and sodium acetate (B1210297) is commonly used to elute the bound oligosaccharides, with retention time generally increasing with the degree of polymerization (DP). mdpi.com Pulsed Amperometric Detection (PAD) provides direct and highly sensitive detection by measuring the current generated from the oxidation of the analytes on a gold electrode surface. thermofisher.com

Application in Arabinotetraose Research: HPAEC-PAD is instrumental in analyzing the products of enzymatic hydrolysis of arabinans. researchgate.netresearchgate.net It can effectively separate linear and branched arabinooligosaccharides, allowing for the quantification of specific products like arabinotetraose. researchgate.net The technique is used to monitor the degradation of arabinan-containing biomass, assess the specificity of arabinan-degrading enzymes, and quantify the release of arabinose and arabinooligosaccharides. nih.govnih.gov For instance, the analysis of arabinan (B1173331) hydrolysates by HPAEC-PAD can reveal the mode of action of different arabinanases by identifying the specific oligosaccharides released. researchgate.netresearchgate.net

Table 1: HPAEC-PAD General Elution Conditions for Oligosaccharides

ParameterTypical ConditionReference
ColumnDionex CarboPac™ PA100 or PA200 mdpi.comresearchgate.net
Mobile Phase A100-150 mM Sodium Hydroxide (NaOH) nih.govchromatographyonline.com
Mobile Phase B100-150 mM NaOH with 0.5-1.0 M Sodium Acetate (NaOAc) nih.govchromatographyonline.com
Flow Rate0.25 - 0.8 mL/min researchgate.netchromatographyonline.com
DetectionPulsed Amperometric Detection (PAD) with Gold Electrode thermofisher.com

Polysaccharide Analysis using Carbohydrate Gel Electrophoresis (PACE)

Polysaccharide Analysis using Carbohydrate Gel Electrophoresis (PACE) is a versatile and sensitive method for analyzing polysaccharides and their enzymatic digests. nih.govspringernature.com It relies on derivatizing the reducing ends of sugars with a fluorophore, followed by separation on a polyacrylamide gel. researchgate.netnih.gov

Principle: Oligosaccharides released from arabinan by enzymatic digestion are tagged at their reducing end with a fluorescent label, such as 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS). researchgate.net These negatively charged derivatives are then separated by size via polyacrylamide gel electrophoresis. The separated bands are visualized under UV light, and the intensity of the fluorescence is proportional to the amount of the oligosaccharide. nih.gov This allows for both qualitative and quantitative analysis. nih.govresearchgate.net

Application in Arabinotetraose Research: PACE is particularly useful for creating enzymatic fingerprints of pectic polysaccharides like arabinan from various plant sources. nih.govresearchgate.net By digesting arabinan with specific endo-arabinanases and analyzing the resulting oligosaccharides, researchers can gain structural insights into the original polysaccharide. researchgate.netnih.gov The method can quantify the amount of linear α-1,5-arabinan in plant cell wall material and has been used to study arabinan in different plant organs and mutants. nih.govresearchgate.net It can detect arabinooligosaccharides, including arabinotetraose, with high sensitivity, detecting as little as 100 femtomoles of an oligosaccharide. nih.gov

Spectrophotometric Assays for Enzymatic Activity

Spectrophotometric assays are fundamental for quantifying the activity of enzymes that degrade arabinans to produce arabinotetraose and other smaller sugars. These methods are typically rapid, cost-effective, and suitable for high-throughput screening.

Dinitrosalicylic Acid (DNS) Method for Reducing Sugars

The 3,5-dinitrosalicylic acid (DNS) method is a classic colorimetric assay used to quantify the total amount of reducing sugars released during an enzymatic reaction. jmb.or.krnih.gov

Principle: In an alkaline solution and upon heating, the DNS reagent reacts with the aldehyde and ketone groups of reducing sugars, such as arabinose and arabinotetraose. biorxiv.org The 3,5-dinitrosalicylic acid is reduced to 3-amino-5-nitrosalicylic acid, resulting in a color change from yellow to reddish-brown. biorxiv.orgreading.ac.uk The intensity of the final color, measured spectrophotometrically at approximately 540 nm, is directly proportional to the concentration of reducing sugars in the sample. nih.govbiorxiv.org

Application in Arabinan Research: The DNS assay is widely used to determine the activity of endo-arabinanases and other hemicellulases that act on arabinan substrates. google.comscispace.com By incubating the enzyme with a substrate like linear arabinan and then measuring the released reducing sugars with the DNS method, one can calculate the enzyme's specific activity. nih.govscispace.com While it provides a measure of total hydrolytic activity, it does not distinguish between different types of reducing sugars (e.g., arabinose vs. arabinotetraose). researchgate.net

Table 2: Standard DNS Assay Protocol

StepProcedureReference
1. Enzyme ReactionIncubate enzyme with arabinan substrate at optimal pH and temperature. google.com
2. Stop Reaction & Color DevelopmentAdd DNS reagent to the reaction mixture. Heat in a boiling water bath for 5-10 minutes. nih.govreading.ac.uk
3. Cooling & DilutionCool samples to room temperature. Dilute with distilled water. google.com
4. MeasurementMeasure absorbance at 530-540 nm. nih.govgoogle.com
5. QuantificationCompare absorbance to a standard curve prepared with a known reducing sugar (e.g., L-arabinose or glucose). scispace.comscribd.com

Future Research Directions and Unanswered Questions

Elucidation of Novel Enzymatic Activities and Specificities

The enzymatic breakdown of arabinans and the production of specific arabino-oligosaccharides like 1,5-α-L-arabinotetraose are governed by a suite of carbohydrate-active enzymes (CAZymes), primarily arabinofuranosidases and arabinanases. mdpi.comjmb.or.kr Future research will need to focus on discovering and characterizing novel enzymes with unique specificities for the linkages within and surrounding 1,5-α-L-arabinotetraose.

A critical area of investigation will be the identification of enzymes that can precisely cleave or modify this oligosaccharide. For instance, some α-L-arabinofuranosidases (ABFs) are exo-acting enzymes that hydrolyze terminal non-reducing α-L-arabinofuranosyl groups, while endo-1,5-α-L-arabinanases (ABNs) cleave internal linkages within the arabinan (B1173331) backbone. nih.govnih.gov The synergistic action of these enzymes is crucial for the complete degradation of branched arabinan. nih.govjmb.or.kr

Detailed biochemical characterization of newly discovered enzymes will be essential. This includes determining their substrate specificity, kinetic parameters (Km and Vmax), and the final hydrolysis products. For example, an α-L-arabinofuranosidase from Bifidobacterium longum B667 was found to have activity against α-1,5-linked arabinotetraose, producing only arabinose as the final product. nih.gov In contrast, endo-arabinanases can produce a series of arabinooligosaccharides, with arabinotetraose and arabinotriose often being major products. jmb.or.kr Understanding these enzymatic actions at a molecular level will be key to controlling the production and modification of 1,5-α-L-arabinotetraose for specific applications.

Table 1: Examples of Enzymes Acting on Arabino-Oligosaccharides

Enzyme NameSource OrganismEnzyme TypeAction on ArabinotetraoseReference
AmAraf51Acetivibrio mesophilusα-L-ArabinofuranosidaseHydrolyzes to arabinose mdpi.com
AmAraf43Acetivibrio mesophilusα-L-ArabinofuranosidaseWeak activity mdpi.com
BlABNaseBacillus licheniformisendo-(1,5)-α-L-ArabinanaseMajor product of degradation jmb.or.kr
AbfBBifidobacterium longumα-L-ArabinofuranosidaseHydrolyzes to arabinose nih.gov
SaAraf43AStreptomyces avermitilisexo-1,5-α-L-arabinofuranosidaseInitial hydrolysis product nih.gov

Comprehensive Analysis of 1,5-α-L-Arabinotetraose in Complex Biological Systems

The fate and function of 1,5-α-L-arabinotetraose within complex biological systems, particularly the human gut microbiome, remain largely unexplored. Arabino-oligosaccharides have been shown to have prebiotic potential, selectively stimulating the growth of beneficial gut bacteria such as Bifidobacterium and Bacteroides species. jmb.or.kroup.com However, the specific effects of 1,5-α-L-arabinotetraose are not yet fully understood.

Future studies should investigate the fermentation of pure 1,5-α-L-arabinotetraose by individual gut microbial species and by complex human fecal microbiota. oup.comnih.gov This will help to determine its specific prebiotic activity and the metabolic pathways involved in its utilization. It is known that different bifidobacteria exhibit varied capabilities in degrading arabino-oligosaccharides of different degrees of polymerization (DP). jmb.or.kr For instance, linear arabino-oligosaccharides with a DP of 2-4 have been shown to promote the growth of certain strains of Lactobacillus and Bifidobacterium. jmb.or.kr

Advanced analytical techniques will be crucial for these investigations. Methods such as fluorescent in situ hybridization (FISH) can be used to enumerate specific bacterial populations in response to arabinotetraose supplementation. oup.com Furthermore, metabolomic analyses can identify the short-chain fatty acids (SCFAs) and other metabolites produced during fermentation, providing insights into the functional consequences of its consumption.

Engineering of Microbial Pathways for Targeted Arabino-Oligosaccharide Production

The targeted production of specific arabino-oligosaccharides like 1,5-α-L-arabinotetraose through microbial fermentation is a promising area for future research. This involves the metabolic engineering of microbial strains to enhance the expression of desired enzymes and optimize pathways for the synthesis of these compounds. researchgate.netmdpi.com

Microorganisms that naturally produce arabinan-degrading enzymes, such as species of Bacillus and Bifidobacterium, are excellent candidates for metabolic engineering. nih.govnih.gov By overexpressing specific endo- and exo-arabinanases, it may be possible to control the degree of polymerization of the resulting arabino-oligosaccharides, leading to a higher yield of 1,5-α-L-arabinotetraose. jmb.or.kr

The engineering strategies could include:

Overexpression of key enzymes: Increasing the production of specific arabinanases that are known to produce arabinotetraose as a major product. jmb.or.kr

Deletion of competing pathways: Removing enzymes that would further degrade arabinotetraose into smaller sugars. nih.gov

Optimization of fermentation conditions: Fine-tuning parameters such as pH, temperature, and substrate availability to maximize the production of the target oligosaccharide.

Recent advancements in genomics and proteomics have accelerated the identification of arabinan utilization gene clusters in various microorganisms, providing a roadmap for targeted genetic modifications. jmb.or.kr

Development of Advanced Probes for In Situ Detection

The ability to detect and quantify 1,5-α-L-arabinotetraose in situ within complex environments, such as plant tissues or microbial communities, is essential for understanding its spatial distribution and biological roles. The development of advanced molecular probes will be a key enabling technology in this area.

Currently, the detection of specific oligosaccharides often relies on chromatographic techniques, which require sample extraction and processing. In situ hybridization probes, such as those used in RNAscope™ technology, offer a potential framework for the development of probes that can target specific carbohydrate structures. acdbio.com While this technology is currently focused on nucleic acids, the principle of designing specific probes for in situ visualization could be adapted for oligosaccharides.

Future research could focus on:

Developing fluorescently labeled lectins or antibodies with high specificity for the 1,5-α-L-arabinofuranosyl linkage and the specific chain length of arabinotetraose.

Designing synthetic activity-based probes (ABPs) that covalently bind to the active sites of enzymes that specifically recognize and process 1,5-α-L-arabinotetraose. acs.org These probes can be used to identify and characterize these enzymes in complex biological samples.

The successful development of such probes would allow for the direct visualization of where 1,5-α-L-arabinotetraose is located in plant cell walls, how it is metabolized by microorganisms, and its interactions with other biological molecules.

Q & A

Q. What statistical approaches are recommended for analyzing dose-response relationships in enzyme inhibition studies involving 1,5-α-L-Arabinotetraose?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit dose-response curves (four-parameter logistic model). Assess significance via ANOVA with post-hoc Tukey tests. For small sample sizes, apply bootstrapping to estimate confidence intervals. Report effect sizes (Cohen’s d) to contextualize biological relevance .

Tables for Comparative Analysis

Characterization Technique Application Key Parameters Reference
HPAEC-PADPurity assessmentRetention time, peak area ratio
MALDI-TOF MSMolecular weight confirmationm/z values, isotopic pattern
2D NMR (HSQC)Glycosidic linkage verificationCross-peak assignments (e.g., H1-C1)
ITCBinding thermodynamicsΔH, ΔS, binding stoichiometry
Enzyme Assay Condition Impact on Activity Optimization Strategy
pH 5.0Maximal endo-arabinanase activityUse citrate-phosphate buffer
40°CBalanced hydrolysis ratePre-incubate enzyme-substrate mix
10 mM Ca²⁺Cofactor-dependent stabilizationAdd EDTA controls to confirm metal reliance

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.